Fmoc-Cys(Ddm)-OH is primarily used in the research field of peptide synthesis. It plays a crucial role in the development of:
Fmoc-Cysteine with a dimethyl disulfide protecting group, commonly referred to as Fmoc-Cys(Ddm)-OH, is a modified amino acid derivative widely utilized in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) group that protects the amino group of D-cysteine, while the thiol group is safeguarded by a dimethyl disulfide (Ddm) moiety. This dual protection strategy is crucial for facilitating selective deprotection and functionalization during the synthesis of peptides and proteins, making Fmoc-Cys(Ddm)-OH an essential tool in biochemistry and molecular biology.
Fmoc-Cys(Ddm)-OH is crucial in studying protein-protein interactions, enzyme mechanisms, and signal transduction pathways. Its ability to form stable disulfide bonds enhances the stability and efficacy of biologically active peptides. Additionally, it plays a role in the development of peptide-based therapeutics and diagnostics, contributing to advancements in medicinal chemistry and drug design .
The synthesis of Fmoc-Cys(Ddm)-OH generally involves several key steps:
In industrial settings, automated solid-phase peptide synthesis (SPPS) systems are often employed to enhance yield and purity while minimizing contamination risks.
Fmoc-Cys(Ddm)-OH has diverse applications across various fields:
Research has demonstrated that Fmoc-Cys(Ddm)-OH facilitates controlled functionalization of peptides through selective deprotection. This capability allows for targeted interactions with specific biological molecules, enhancing our understanding of molecular mechanisms and interactions within biological systems . Studies have shown that careful management of reaction conditions can minimize racemization during peptide synthesis, ensuring high fidelity in constructing biologically relevant peptides .
Several compounds are similar to Fmoc-Cys(Ddm)-OH, each with unique characteristics:
| Compound Name | Protecting Groups | Key Features |
|---|---|---|
| Fmoc-Cysteine | Fmoc only | Simpler structure; lacks thiol protection |
| Fmoc-Cys(Trt)-OH | Fmoc + Trityl | Offers different steric hindrance for reactions |
| Fmoc-Cys(Mmt)-OH | Fmoc + Methoxymethyl | Alternative protecting strategy for thiol groups |
| Fmoc-Cys(Dpm)-OH | Fmoc + Dimethylphenyl | Similar protective strategy but different sterics |
Fmoc-Cys(Ddm)-OH stands out due to its specific combination of protecting groups that allow for greater flexibility during peptide synthesis while minimizing unwanted side reactions. Its unique dual protection strategy enables precise control over functionalization processes critical for synthesizing complex peptides.
9-Fluorenylmethyloxycarbonyl-S-4,4'-dimethoxydiphenylmethyl-L-cysteine possesses the molecular formula C₃₃H₃₁NO₆S with a molecular weight of 569.67 grams per mole [4] [10]. The compound represents a protected derivative of the amino acid L-cysteine, incorporating two distinct protecting groups that serve critical roles in peptide synthesis applications . The structural framework consists of three principal components: the fluorenylmethyloxycarbonyl group protecting the amino terminus, the native cysteine backbone, and the 4,4'-dimethoxydiphenylmethyl group protecting the sulfur-containing side chain [4].
The compound's architecture features the characteristic fluorene ring system attached through a methylene bridge to an oxycarbonyl moiety, which forms a carbamate linkage with the amino group of cysteine . The sulfur atom of the cysteine side chain is covalently bonded to the 4,4'-dimethoxydiphenylmethyl protecting group, creating a thioether linkage that shields the reactive sulfhydryl functionality during synthetic procedures [7]. This dual protection strategy enables selective manipulation and controlled deprotection sequences essential for complex peptide assembly [7].
| Structural Component | Chemical Formula | Molecular Weight (g/mol) |
|---|---|---|
| Complete Molecule | C₃₃H₃₁NO₆S | 569.67 [4] |
| Fluorenylmethyloxycarbonyl Group | C₁₅H₁₁O₂ | 223.25 |
| Cysteine Backbone | C₃H₇NO₂S | 121.16 |
| 4,4'-dimethoxydiphenylmethyl Group | C₁₅H₁₆O₂ | 228.29 |
The stereochemical configuration of 9-fluorenylmethyloxycarbonyl-S-4,4'-dimethoxydiphenylmethyl-L-cysteine centers on the L-configuration at the alpha carbon of the cysteine residue . The compound maintains the natural S-configuration at the chiral center, corresponding to the L-amino acid series commonly found in biological systems . This stereochemical arrangement is crucial for maintaining the biological activity and proper folding characteristics of peptides synthesized using this protected amino acid derivative [7].
The protecting groups themselves do not introduce additional chiral centers of synthetic significance, allowing the native stereochemistry of the cysteine residue to remain the dominant stereochemical feature [7]. The 4,4'-dimethoxydiphenylmethyl protecting group has been specifically designed to minimize racemization during coupling reactions, a critical consideration given the propensity of cysteine derivatives to undergo epimerization under basic conditions commonly employed in solid-phase peptide synthesis [7]. Research demonstrates that this protecting group maintains racemization levels below 1.0 percent during standard coupling procedures with phosphonium and uronium reagents [7].
9-Fluorenylmethyloxycarbonyl-S-4,4'-dimethoxydiphenylmethyl-L-cysteine exhibits characteristic physical properties consistent with protected amino acid derivatives used in peptide synthesis [4]. The compound presents as a solid material with high purity specifications typically exceeding 98.0 percent as determined by high-performance liquid chromatography analysis [4]. Storage requirements mandate refrigerated conditions between 2-10 degrees Celsius to maintain stability and prevent degradation [4].
The chemical properties of this compound reflect the combined characteristics of its constituent protecting groups and the cysteine backbone [7]. The 4,4'-dimethoxydiphenylmethyl protecting group demonstrates exceptional stability under the basic conditions typically employed for fluorenylmethyloxycarbonyl deprotection, while remaining acid-labile for selective removal [7]. The electron-donating properties of the methoxy substituents on the diphenylmethyl system contribute to the enhanced stability and reduced racemization tendency compared to alternative protecting groups such as trityl [7].
The compound exhibits favorable solubility characteristics in organic solvents commonly used in peptide synthesis, including dimethylformamide, dichloromethane, and related aprotic solvents [7]. The dual protecting group strategy provides orthogonal protection, allowing for sequential deprotection under different conditions without compromising the integrity of the alternative protecting group [7].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 9-fluorenylmethyloxycarbonyl-S-4,4'-dimethoxydiphenylmethyl-L-cysteine through analysis of both proton and carbon-13 spectra [8]. The fluorenylmethyloxycarbonyl protecting group contributes characteristic aromatic resonances in the 7-8 parts per million region for proton nuclear magnetic resonance, with the fluorene ring system producing a complex multiplet pattern due to the multiple aromatic environments [22]. The methylene protons of the fluorenylmethyloxycarbonyl group typically appear as a doublet around 4.2-4.5 parts per million, showing coupling to the fluorene proton [22].
The 4,4'-dimethoxydiphenylmethyl protecting group generates distinctive spectroscopic signatures, with the methoxy groups producing sharp singlets around 3.7-3.8 parts per million in proton nuclear magnetic resonance spectra [20]. The aromatic protons of the dimethoxydiphenyl system appear as multiplets in the 6.8-7.3 parts per million region, with the methoxy-substituted aromatic carbons showing characteristic chemical shifts in carbon-13 spectra [22]. The central methine carbon of the diphenylmethyl group typically resonates around 55-60 parts per million in carbon-13 nuclear magnetic resonance [22].
The cysteine backbone contributes alpha-proton and beta-methylene resonances characteristic of amino acid derivatives, with the alpha-proton appearing around 4.3-4.6 parts per million and the beta-methylene protons showing complex coupling patterns due to diastereotopic relationships [22]. Carbon-13 nuclear magnetic resonance analysis reveals the carbonyl carbon around 172-175 parts per million, with the alpha and beta carbons appearing at their expected chemical shift ranges [22].
Mass spectrometric analysis of 9-fluorenylmethyloxycarbonyl-S-4,4'-dimethoxydiphenylmethyl-L-cysteine provides molecular weight confirmation and fragmentation pattern characterization [9]. Electrospray ionization mass spectrometry typically generates protonated molecular ion peaks at mass-to-charge ratio 570, corresponding to the molecular weight plus one hydrogen ion [9]. The compound demonstrates characteristic fragmentation patterns under collision-induced dissociation conditions, with loss of the fluorenylmethyloxycarbonyl group producing fragments consistent with the remaining cysteine-4,4'-dimethoxydiphenylmethyl moiety [9].
High-resolution mass spectrometry enables precise molecular weight determination and elemental composition confirmation, supporting structural assignment through accurate mass measurements [9]. The fragmentation behavior under tandem mass spectrometry conditions provides additional structural information, with characteristic losses corresponding to the sequential removal of protecting groups [9]. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry offers alternative ionization approaches for this compound class, particularly useful for peptide sequence analysis applications [9].
The mass spectrometric behavior of 9-fluorenylmethyloxycarbonyl-S-4,4'-dimethoxydiphenylmethyl-L-cysteine in liquid chromatography-mass spectrometry systems demonstrates excellent ionization efficiency under both positive and negative ion modes, facilitating quantitative analysis and purity assessment [14]. The compound's fragmentation patterns serve as diagnostic tools for identification and structural confirmation in complex synthetic mixtures [14].
High-performance liquid chromatography analysis of 9-fluorenylmethyloxycarbonyl-S-4,4'-dimethoxydiphenylmethyl-L-cysteine reveals distinctive retention characteristics that reflect the compound's chemical structure and polarity [13]. Reverse-phase chromatography using octadecylsilane-bonded stationary phases demonstrates strong retention due to the hydrophobic nature of both protecting groups [13]. The compound typically elutes with retention times significantly longer than unprotected amino acids, reflecting the increased hydrophobic character imparted by the fluorenylmethyloxycarbonyl and 4,4'-dimethoxydiphenylmethyl moieties [13].
Gradient elution systems employing acetonitrile-water or methanol-water mobile phases provide optimal separation conditions, with the compound showing predictable retention behavior as a function of organic solvent concentration [13]. The retention characteristics enable effective separation from related synthetic intermediates and impurities commonly encountered in peptide synthesis applications [13]. Method development studies indicate that retention times can be adjusted through mobile phase pH optimization, with slightly acidic conditions typically providing the most consistent and reproducible separations [13].
| Chromatographic Parameter | Typical Value | Mobile Phase System |
|---|---|---|
| Retention Time | 15-25 minutes | Acetonitrile-Water Gradient |
| Column Type | C18 Reverse Phase | Octadecylsilane Bonded |
| Detection Wavelength | 220-280 nanometers | Ultraviolet Absorption |
| Flow Rate | 1.0 milliliters per minute | Standard Analytical |
The Fluorenylmethoxycarbonyl group functions as a base-labile protecting group for the N-terminal amino functionality through a well-characterized two-step mechanism [4]. The initial step involves removal of the acidic proton at the 9-position of the fluorene ring system by a mild base, preferably a secondary amine such as piperidine [2] [4]. This deprotonation is facilitated by the remarkable lability of the Fmoc group to bases, particularly secondary amines, which results from activation of the ring proton beta to the urethane oxygen through participation in a potential cyclopentadienide system [2].
The subsequent step involves beta-elimination that yields a highly reactive dibenzofulvene intermediate [2] [4]. This dibenzofulvene intermediate can be sequestered by excess amine cleavage reagent to form stable adducts, preventing it from reacting with the substrate [2]. The mechanism follows an elimination pathway designated as E1cb, where the stability of the carbanion intermediate is crucial for the reaction efficiency [2].
During deprotection, piperidine has been used in concentrations ranging from 5 to 50 percent volume/volume in N,N-Dimethylformamide, with 20 percent volume/volume piperidine in N,N-Dimethylformamide adopted as the general standard reagent for Fmoc deprotection in solid-phase peptide synthesis [2]. Solution experiments using Fmoc-Valine showed cleavage rate half-lives of less than 1 minute in 50 percent morpholine, approximately 30 seconds in 5 percent piperazine, and approximately 6 seconds in 20 percent piperidine, all in N,N-Dimethylformamide solution [2].
The attractive chemical features of the N-alpha-Fmoc group include ease of preparation of Fmoc-amino acids in high yield, which are crystalline and stable as the free acid when stored in cold, dry conditions [2]. They are generally freely soluble in solvents typically employed for chemical peptide synthesis such as N,N-Dimethylformamide [2]. The Fmoc group is completely stable to treatment with trifluoroacetic acid and hydrogen bromide/acetic acid [2].
The 4,4'-dimethoxydiphenylmethyl group represents a novel and highly useful protecting group for cysteine that was specifically designed to prevent racemization during solid-phase peptide synthesis [5] [6]. This protecting group was demonstrated to be acid-labile and compatible with the Fmoc/tert-butyl strategy [6] [7].
The Ddm group functions through stabilization of the resulting carbocation during acid-mediated deprotection. The presence of two methoxy substituents in the para positions of the diphenyl system provides significant electron donation through resonance, which stabilizes the carbocation intermediate formed during trifluoroacetic acid treatment [6]. This electron-donating effect is essential for preventing cysteine racemization, as it destabilizes the enol form that would otherwise lead to epimerization [7].
Experimental studies demonstrate that the Ddm group can be completely removed under mild acidic conditions. Specifically, 10 percent trifluoroacetic acid at 25 degrees Celsius for 5 minutes resulted in 100 percent deprotection of cysteine residues [6]. This represents a significant improvement over other protecting groups that require harsher conditions or longer reaction times.
The mechanism of Ddm deprotection involves protonation of the sulfur-carbon bond, followed by cleavage to generate the stabilized 4,4'-dimethoxydiphenylmethyl carbocation and free cysteine thiol [6]. The high stability of this carbocation, due to the electron-donating methoxy groups, makes the deprotection process highly efficient and prevents side reactions.
The combination of Fmoc and Ddm protecting groups exemplifies true orthogonality in protection strategies, where each protecting group can be removed under completely different conditions without affecting the other [2] [8]. The Fmoc group is base-labile and removed with secondary amines, while the Ddm group is acid-labile and removed with trifluoroacetic acid [6] [8].
This orthogonal protection system allows for strategic deprotection sequences during peptide synthesis. The N-terminal Fmoc group can be removed repeatedly during chain elongation using basic conditions (20 percent piperidine in N,N-Dimethylformamide), while the S-protecting Ddm group remains intact throughout the synthesis [2] [6]. Final global deprotection is achieved with trifluoroacetic acid, which removes the Ddm group along with other acid-labile side chain protecting groups [6].
The orthogonality is further enhanced by the stability profiles of both groups. The Fmoc group shows complete stability to trifluoroacetic acid treatment, while the Ddm group is stable to basic conditions used for Fmoc removal [2] [6]. This complementary stability profile ensures that no premature deprotection occurs during the synthesis process.
Modern solid-phase peptide synthesis relies heavily on such orthogonal protection schemes to enable complex multi-step syntheses [8]. The ability to selectively unmask specific functional groups at predetermined stages of synthesis allows for sophisticated transformations including cyclization, side-chain modifications, and conjugation reactions [9].
The acid lability profile of the 4,4'-dimethoxydiphenylmethyl group has been extensively characterized through systematic studies comparing various trifluoroacetic acid concentrations, temperatures, and reaction times [6]. These studies provide critical data for optimizing deprotection conditions in peptide synthesis.
The Ddm group demonstrates exceptional acid lability compared to other cysteine protecting groups. Under standard conditions of 10 percent trifluoroacetic acid at 25 degrees Celsius, complete deprotection (100 percent) is achieved within 5 minutes [6]. This rapid deprotection is attributed to the high stability of the 4,4'-dimethoxydiphenylmethyl carbocation formed during the cleavage process [7].
The electron-donating methoxy groups in the para positions significantly enhance the stability of the carbocation intermediate through resonance effects [7]. This stabilization lowers the activation energy for the deprotection reaction, resulting in faster and more efficient removal compared to protecting groups without such electron-donating substituents [7].
Kinetic studies indicate that the deprotection follows first-order kinetics with respect to the protecting group concentration [6]. The rate of deprotection is directly dependent on the trifluoroacetic acid concentration and temperature, with higher concentrations and temperatures leading to faster deprotection rates [6].
The Ddm group shows excellent selectivity in its acid lability profile. It remains completely stable under the basic conditions used for Fmoc deprotection (20 percent piperidine in N,N-Dimethylformamide) and shows minimal sensitivity to nucleophilic conditions [6]. This selectivity is crucial for maintaining the integrity of the protecting group throughout the peptide synthesis process.
Comparative studies with model peptides demonstrate that the Ddm group can be cleanly removed without affecting other acid-labile protecting groups present in the molecule [6]. The deprotection conditions are mild enough to prevent side reactions such as aspartimide formation or tryptophan alkylation, which can occur with harsher acidic treatments [6].
The trityl protecting group represents the most commonly used S-protecting group for cysteine in Fmoc solid-phase peptide synthesis due to its cost-effectiveness and compatibility with standard cleavage procedures [10]. The trityl group is removed during normal trifluoroacetic acid cleavage, yielding peptides in the reduced monomeric form [10].
However, trityl protection presents several significant limitations. Due to the high stability of the trityl cation and the strongly nucleophilic nature of the thiol group, the deprotection reaction is reversible, requiring special attention to cleavage conditions to ensure complete deprotection [10]. The reaction typically requires 95 percent trifluoroacetic acid with triisopropylsilane as a scavenger to quench the trityl cation irreversibly [10].
Racemization studies demonstrate that Fmoc-Cysteine(Trityl) shows considerable racemization (3.3 percent) during coupling with standard activating reagents [7]. This level of racemization is significantly higher than that observed with Ddm protection, making trityl less suitable for sequences where stereochemical integrity is critical [7].
The trityl group also presents solubility challenges, particularly with peptides containing multiple cysteine residues [10]. The hydrophobic nature of the trityl group can lead to aggregation and reduced coupling efficiency during synthesis [10].
The diphenylmethyl protecting group represents an intermediate option between trityl and more labile protecting groups, offering improved deprotection characteristics compared to trityl while maintaining reasonable stability [11]. Experimental data shows that Dpm requires more forcing conditions than Ddm for complete deprotection [6].
Under identical conditions (10 percent trifluoroacetic acid at 25 degrees Celsius), the Dpm group shows no deprotection after 1 hour, indicating significantly lower acid lability compared to Ddm [6]. Complete deprotection of Dpm requires elevated temperature (60 degrees Celsius) for 5 minutes under the same acid concentration [6].
The reduced acid lability of Dpm compared to Ddm is attributed to the absence of electron-donating substituents on the benzyl rings [11]. Without the methoxy groups that stabilize the carbocation intermediate, the Dpm group requires harsher conditions for deprotection [11].
Racemization studies indicate that Fmoc-Cysteine(Dpm) shows improved stereochemical stability compared to trityl, with racemization levels of 6.8 percent under standard coupling conditions [7]. While this represents an improvement over trityl, it remains significantly higher than the racemization observed with Ddm protection [7].
The Dpm group offers advantages in terms of cost and availability compared to more specialized protecting groups [11]. It provides a useful intermediate stability profile that can be beneficial for certain synthetic applications where moderate acid lability is desired [11].
The monomethoxytrityl protecting group represents a specialized option for selective on-resin deprotection strategies [10]. The Mmt group can be removed with dilute trifluoroacetic acid (1-3 percent) in dichloromethane without affecting other acid-labile protecting groups [10].
This selectivity makes Mmt particularly valuable for regioselective disulfide formation in peptides containing multiple cysteine residues [10]. The ability to selectively unmask specific cysteine residues allows for controlled formation of disulfide bridges in a predetermined pattern [10].
However, complete removal of the Mmt group can be challenging, particularly when situated toward the C-terminus of the peptide [10]. Extended treatment with 2 percent trifluoroacetic acid may be required, and incomplete deprotection can be a significant problem [10].
The monitoring of Mmt deprotection can be accomplished spectrophotometrically by following the release of the trityl cation at 460 nm wavelength [10]. This provides a convenient method for optimizing deprotection conditions and ensuring complete removal [10].
Racemization studies for Mmt-protected cysteine derivatives indicate favorable stereochemical stability, though specific quantitative data comparing Mmt to Ddm protection is limited in the available literature. The electron-donating methoxy substituent is expected to provide some stabilization against racemization [12].
The tetrahydropyranyl protecting group represents a novel nonaromatic approach to cysteine protection that has shown superior performance compared to traditional aromatic protecting groups [13] [14]. Fmoc-Cysteine(Thp) demonstrates significantly reduced racemization and improved synthetic performance in solid-phase peptide synthesis [14].
Experimental studies demonstrate that racemization during coupling of Fmoc-Cysteine(Thp) is only 0.74 percent compared to 3.3 percent for Fmoc-Cysteine(Trityl) and 6.8 percent for Fmoc-Cysteine(Dpm) [10]. This represents the lowest racemization level among the commonly used cysteine protecting groups [10].
The Thp group functions as an S,O-acetal protecting group, which provides unique stability characteristics compared to the aromatic protecting groups [14]. The acetal linkage is readily cleaved under acidic conditions, with complete removal achieved using trifluoroacetic acid/water/triisopropylsilane (95:2.5:2.5) in 2 hours [10].
Advantages of Thp protection include enhanced solubility of protected peptides compared to those protected with aromatic groups [10]. The nonaromatic nature of the Thp group reduces hydrophobic interactions that can lead to aggregation during synthesis [14].
The Thp group also shows excellent stability to mild acidic conditions (1 percent trifluoroacetic acid in dichloromethane), facilitating synthesis of protected peptide fragments on hyper-acid labile resins such as 2-chlorotrityl or hydroxymethylphenoxymethyl resins [10].